molecular formula C16H18N2O4 B1469655 6-(2,3,4-trimethoxyphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one CAS No. 1428139-34-7

6-(2,3,4-trimethoxyphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one

Cat. No.: B1469655
CAS No.: 1428139-34-7
M. Wt: 302.32 g/mol
InChI Key: MOLBRHLCCHMUKD-UHFFFAOYSA-N
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Description

The compound “6-(2,3,4-trimethoxyphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one” is a derivative of indazole, which is a type of heterocyclic aromatic organic compound. The indazole ring system is present in many natural products and synthetic compounds, and it’s known for its diverse biological activities .


Molecular Structure Analysis

The compound contains an indazole core, which is a bicyclic structure consisting of fused benzene and pyrazole rings. It also has a trimethoxyphenyl group attached to it, which is a phenyl ring substituted with three methoxy (-OCH3) groups .


Chemical Reactions Analysis

Indazoles can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and reduction . The reactivity of this specific compound would likely be influenced by the electron-donating trimethoxyphenyl group.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and stereochemistry. Generally, indazoles are stable compounds. The presence of the trimethoxyphenyl group might increase its lipophilicity compared to unsubstituted indazoles .

Future Directions

Given the wide range of biological activities exhibited by indazole derivatives, this compound could be of interest for further study. Potential areas of research could include exploring its synthesis, studying its reactivity, and evaluating its biological activity .

Biochemical Analysis

Biochemical Properties

6-(2,3,4-trimethoxyphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), and histone lysine-specific demethylase 1 (HLSD1) . These interactions often involve inhibition, which can lead to the disruption of cellular processes such as microtubule polymerization and protein folding.

Cellular Effects

The effects of this compound on cells are profound. It has been shown to inhibit cell proliferation by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis . This compound also affects cell signaling pathways, including the ERK pathway, and can down-regulate the expression of certain proteins . Additionally, it influences cellular metabolism by interacting with key metabolic enzymes.

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through binding interactions with biomolecules. It binds to the colchicine binding site on tubulin, inhibiting its polymerization . This binding disrupts the microtubule network, leading to cell cycle arrest at the M phase and subsequent apoptosis. The compound also inhibits Hsp90, affecting protein folding and stability .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but its activity can decrease due to degradation . Long-term studies have shown that it can cause sustained inhibition of cell proliferation and induce apoptosis over extended periods . These effects are consistent in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with dosage in animal models. At lower doses, it can effectively inhibit tumor growth without significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing dosage to balance efficacy and safety.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes demethylation and oxidation . The compound interacts with enzymes such as cytochrome P450, which play a crucial role in its biotransformation . These metabolic processes can affect the compound’s bioavailability and activity.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed by various mechanisms. It can bind to transport proteins and is distributed widely across different tissues . The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys . This distribution pattern is important for understanding its pharmacokinetics and potential side effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. It is primarily localized in the cytoplasm, where it interacts with microtubules and other cytoskeletal components . The compound can also be found in the nucleus, where it may affect gene expression and chromatin structure . These localization patterns are influenced by targeting signals and post-translational modifications.

Properties

IUPAC Name

6-(2,3,4-trimethoxyphenyl)-1,5,6,7-tetrahydroindazol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4/c1-20-14-5-4-10(15(21-2)16(14)22-3)9-6-12-11(8-17-18-12)13(19)7-9/h4-5,8-9H,6-7H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOLBRHLCCHMUKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C2CC3=C(C=NN3)C(=O)C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(2,3,4-trimethoxyphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one
Reactant of Route 2
6-(2,3,4-trimethoxyphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one
Reactant of Route 3
6-(2,3,4-trimethoxyphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one
Reactant of Route 4
Reactant of Route 4
6-(2,3,4-trimethoxyphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one
Reactant of Route 5
6-(2,3,4-trimethoxyphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one
Reactant of Route 6
6-(2,3,4-trimethoxyphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one

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